Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. It is characterized by its complex structure, which includes a carbobenzyloxy (Cbz) protecting group, an amino group, and a hydroxypropanamido moiety. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate typically involves multiple steps, starting from readily available starting materials. . This method ensures high enantioselectivity and yields the desired chiral product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Borane (BH₃) and chiral oxazaborolidine catalysts are often used in enantioselective reductions.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various chiral alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of fine chemicals and as a building block for the synthesis of advanced materials
Wirkmechanismus
The mechanism of action of Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-2-[(S)-2-amino-3-hydroxypropanamido]propanoate: Lacks the Cbz protecting group, leading to different reactivity and applications.
Methyl ®-2-[(S)-2-(Boc-amino)-3-hydroxypropanamido]propanoate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Cbz, offering different stability and reactivity.
Methyl ®-2-[(S)-2-(Fmoc-amino)-3-hydroxypropanamido]propanoate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Uniqueness
Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in various chemical reactions. The presence of the Cbz protecting group also provides stability and facilitates the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C15H20N2O6 |
---|---|
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
methyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21) |
InChI-Schlüssel |
QWGCABODXPAQFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.